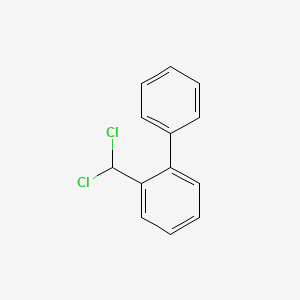
2-(Dichloromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method includes the reaction of biphenyl with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane, resulting in the formation of the desired dichloromethyl derivative .
Industrial Production Methods: For industrial production, the process is scaled up and optimized for higher yields and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The compound can be reduced to form 2-(methyl)biphenyl.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 2-(Formyl)biphenyl or 2-(carboxyl)biphenyl.
Reduction: 2-(Methyl)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used .
Scientific Research Applications
2-(Dichloromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)biphenyl involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect molecular pathways and biological processes, making the compound of interest for studying its effects on cells and tissues .
Comparison with Similar Compounds
- 2-(Chloromethyl)biphenyl
- 2-(Bromomethyl)biphenyl
- 2-(Methyl)biphenyl
Comparison: 2-(Dichloromethyl)biphenyl is unique due to the presence of two chlorine atoms in the methyl group, which can significantly influence its reactivity and interactions compared to its mono-substituted counterparts. The dichloromethyl group provides distinct chemical properties, such as increased electrophilicity and potential for forming reactive intermediates, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10Cl2 |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
1-(dichloromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
DNMIWTRPMLDNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















